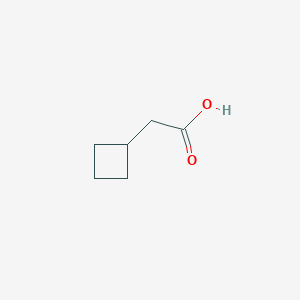

2-cyclobutylacetic Acid

Description

The exact mass of the compound 2-cyclobutylacetic Acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-cyclobutylacetic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-cyclobutylacetic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-cyclobutylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c7-6(8)4-5-2-1-3-5/h5H,1-4H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQRMJJJRCOMBKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20363967 | |

| Record name | 2-cyclobutylacetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6540-33-6 | |

| Record name | 2-cyclobutylacetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Cyclobutylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-cyclobutylacetic acid chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of 2-Cyclobutylacetic Acid

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyclobutylacetic acid (CAS No: 6540-33-6) is a carboxylic acid characterized by a cyclobutane ring attached to an acetic acid moiety.[1][2][3] This unique structural motif, combining the conformational rigidity of a four-membered carbocycle with a versatile carboxylic acid functional group, has positioned it as a valuable building block in synthetic organic chemistry and medicinal chemistry. The cyclobutyl group is increasingly recognized in drug design as a metabolically stable, non-planar scaffold that can impart favorable pharmacokinetic properties. This guide provides a comprehensive overview of the core chemical properties, synthesis, reactivity, and potential applications of 2-cyclobutylacetic acid, offering field-proven insights for its effective utilization in research and development.

Core Chemical and Physical Properties

A thorough understanding of a compound's physical properties is foundational to its application in experimental work, from reaction setup to purification and storage. 2-Cyclobutylacetic acid typically presents as a colorless to yellow liquid, oil, or semi-solid.[2][4] Its key properties are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 2-cyclobutylacetic acid | PubChem[1] |

| CAS Number | 6540-33-6 | Sigma-Aldrich[2] |

| Molecular Formula | C₆H₁₀O₂ | PubChem[1] |

| Molecular Weight | 114.14 g/mol | ChemicalBook[4] |

| Boiling Point | 212-213.5 °C (at 768 Torr) | ChemWhat[3] |

| Density | 1.0131 g/cm³ (at 18.5 °C) | ChemicalBook[4] |

| Refractive Index | 1.4475 (at 18.5 °C) | ChemWhat[3] |

| pKa (Predicted) | 4.85 ± 0.10 | ChemicalBook[4] |

| Physical Form | Colorless to yellow solid, semi-solid, or liquid | Sigma-Aldrich[2] |

| Solubility | Slightly soluble in Chloroform and Methanol | ChemicalBook[4] |

| Storage | Sealed in dry, 2-8 °C | Sigma-Aldrich[2], ChemicalBook[4] |

Synthesis of 2-Cyclobutylacetic Acid: A Validated Protocol

The synthesis of 2-cyclobutylacetic acid is most commonly achieved through the robust and high-yielding hydrolysis of 2-cyclobutylacetonitrile. This method is favored for its reliability and straightforward execution.

Causality Behind Experimental Design

The chosen protocol involves a strong acid-catalyzed hydrolysis. The high temperature (120 °C) is crucial for overcoming the activation energy required to hydrolyze the stable nitrile group to a carboxylic acid. The use of 6 M hydrochloric acid provides both the hydronium ions necessary for the reaction mechanism and a polar medium. The workup procedure, involving dilution with water and extraction with ethyl acetate, is designed to separate the organic product from the inorganic acid and aqueous-soluble byproducts. Drying the organic layer over anhydrous sodium sulfate is a critical step to remove residual water before solvent evaporation, ensuring the purity of the final product.

Experimental Protocol: Hydrolysis of 2-Cyclobutylacetonitrile

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-cyclobutylacetonitrile (1.00 eq.) in 6 M hydrochloric acid (approximately 5.7 eq.).[4]

-

Heating: Heat the reaction mixture to 120 °C and stir for 16 hours.[4] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Workup - Quenching and Extraction: After completion, cool the reaction mixture to room temperature. Dilute the mixture with distilled water (approx. 33 mL per 1 g of starting nitrile) and transfer it to a separatory funnel.[4]

-

Organic Extraction: Extract the aqueous mixture with ethyl acetate (2 x 13 mL per 1 g of starting nitrile).[4]

-

Washing: Combine the organic phases and wash with distilled water (26 mL per 1 g of starting nitrile) to remove any remaining acid.[4]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield 2-cyclobutylacetic acid as a colorless liquid.[4] Expected yields are typically high, in the range of 85-90%.[4]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 2-cyclobutylacetic acid.

Spectroscopic Profile and Structural Elucidation

Confirmation of the structure and purity of synthesized 2-cyclobutylacetic acid relies on standard spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides distinct signals that correspond to the different protons in the molecule. Based on available data, the expected chemical shifts in CDCl₃ are: δ 2.69-2.68 (m, 1H, α-proton on the cyclobutane ring), 2.47-2.45 (m, 2H, methylene protons of the acetic acid group), and 2.17-1.70 (m, 6H, remaining cyclobutane protons).[4] The broad singlet for the carboxylic acid proton is typically observed further downfield (>10 ppm) and can be confirmed by D₂O exchange.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon (around 178-180 ppm), the α-carbon of the acid (around 40-42 ppm), and the carbons of the cyclobutane ring (in the 20-35 ppm range).

-

Infrared (IR) Spectroscopy: The IR spectrum is dominated by two key features characteristic of a carboxylic acid: a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ and an intense C=O (carbonyl) stretching absorption around 1700-1725 cm⁻¹.[5][6]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak (M⁺) corresponding to the molecular weight of 114.14.[1] High-resolution mass spectrometry (HRMS) can be used to confirm the exact molecular formula, C₆H₁₀O₂.[7]

Chemical Reactivity and Synthetic Utility

The reactivity of 2-cyclobutylacetic acid is centered on its carboxylic acid functionality, making it a versatile precursor for a wide range of derivatives. Its utility in drug development stems from its ability to be readily incorporated into larger molecules via stable amide or ester linkages.

Key Transformations:

-

Amide Bond Formation: This is arguably the most critical reaction for medicinal chemistry. The carboxylic acid can be coupled with primary or secondary amines using standard peptide coupling reagents (e.g., DCC, EDC/HOBt, HATU) to form amides. This reaction is fundamental for building peptidomimetics and other complex molecular architectures.

-

Esterification: Reaction with alcohols under acidic conditions (Fischer esterification) or via the acid chloride yields the corresponding esters. Esters can serve as prodrugs or as intermediates for further transformations.

-

Reduction: The carboxylic acid can be reduced to the primary alcohol, 2-cyclobutylethanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃).

-

Conversion to Acid Chloride: Treatment with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) converts the carboxylic acid to the more reactive 2-cyclobutylacetyl chloride, a key intermediate for forming esters and amides under milder conditions.

Illustrative Derivatization Pathways

Caption: Key synthetic transformations of 2-cyclobutylacetic acid.

Role in Drug Discovery and Development

The incorporation of small carbocyclic rings like cyclobutane is a well-established strategy in modern drug design. The cyclobutyl moiety in 2-cyclobutylacetic acid offers several advantages:

-

Metabolic Stability: The cyclobutane ring is generally more resistant to metabolic degradation (e.g., oxidation) compared to linear alkyl chains or aromatic rings, potentially leading to an improved pharmacokinetic profile.

-

Three-Dimensional Scaffolding: Unlike flat aromatic rings, the puckered, non-planar nature of the cyclobutane ring provides a defined three-dimensional vector for substituents. This allows for precise spatial orientation of functional groups to optimize interactions with biological targets.

-

Bioisosterism: The cyclobutyl group can act as a bioisostere for other groups, such as phenyl rings or gem-dimethyl groups, helping to fine-tune properties like solubility, lipophilicity, and binding affinity.

-

Novel Chemical Space: As a building block, it provides access to novel chemical matter, which is crucial for developing intellectual property and overcoming challenges with existing drug classes.

While specific blockbuster drugs containing the 2-cyclobutylacetic acid fragment are not prominent, its derivatives and related structures are prevalent in patent literature and preclinical research, often as components of enzyme inhibitors or receptor modulators.[1] For instance, related structures like cyclobutanecarboxylic acid and various amino-cyclobutane derivatives are precursors to a range of biologically active compounds.[8][9]

Conceptual Role as a Pharmacophore Fragment

Caption: Incorporation of the cyclobutylacetyl moiety into a drug scaffold.

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be observed when handling 2-cyclobutylacetic acid.

-

Hazard Identification: The compound is classified as harmful if swallowed and causes skin irritation.[1][2] Depending on the supplier, it may also be listed as causing serious eye damage/irritation and may cause respiratory irritation.[1][2]

-

GHS Pictogram: GHS07 (Exclamation mark).[2]

-

Signal Word: Warning.[2]

-

Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid breathing vapors or mists.

-

Storage: Store in a tightly sealed container in a dry, cool place, with recommended temperatures between 2-8 °C.[2][4]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

2-Cyclobutylacetic acid is a synthetically accessible and highly versatile building block with significant potential for researchers in organic synthesis and drug discovery. Its well-defined chemical properties, straightforward synthesis, and the desirable characteristics imparted by the cyclobutyl moiety make it a valuable tool for constructing novel molecules with tailored biological and pharmacokinetic profiles. This guide has provided the foundational knowledge and practical protocols necessary for its effective and safe implementation in a research setting.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1516411, 2-Cyclobutylacetic Acid. [Link]

-

ChemWhat. (n.d.). CYCLOBUTYL-ACETIC ACID CAS#: 6540-33-6. [Link]

-

PubChemLite. (n.d.). 2-cyclobutylacetic acid (C6H10O2). [Link]

-

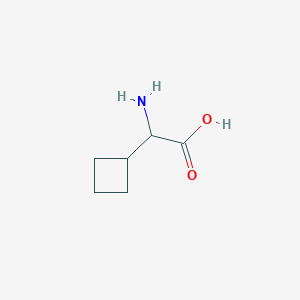

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 14352283, 2-Amino-2-cyclobutylacetic acid. [Link]

-

Organic Syntheses. (1967). Cyclobutylamine. Org. Synth., 47, 28. [Link]

-

Wikipedia. (2023). Cyclobutanecarboxylic acid. [Link]

-

The Chem Professor. (2021). Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. YouTube. [Link]

-

McMurry, J. (n.d.). Spectroscopy of Carboxylic Acid Derivatives. In Organic Chemistry: A Tenth Edition. [Link]

Sources

- 1. 2-Cyclobutylacetic Acid | C6H10O2 | CID 1516411 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Cyclobutylacetic acid | 6540-33-6 [sigmaaldrich.com]

- 3. chemwhat.com [chemwhat.com]

- 4. CYCLOBUTYL-ACETIC ACID | 6540-33-6 [chemicalbook.com]

- 5. youtube.com [youtube.com]

- 6. 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. PubChemLite - 2-cyclobutylacetic acid (C6H10O2) [pubchemlite.lcsb.uni.lu]

- 8. 2-Amino-2-cyclobutylacetic acid | C6H11NO2 | CID 14352283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Cyclobutanecarboxylic acid - Wikipedia [en.wikipedia.org]

2-cyclobutylacetic acid physical properties

An In-depth Technical Guide to the Physical Properties of 2-Cyclobutylacetic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyclobutylacetic acid (CAS No. 6540-33-6) is a carboxylic acid that serves as a valuable building block in organic synthesis, particularly within pharmaceutical and agrochemical research.[1][2] Its unique cyclobutyl moiety imparts specific steric and conformational properties to larger molecules, making it a subject of interest for designing novel chemical entities. This guide provides a comprehensive overview of the core physical properties of 2-cyclobutylacetic acid, supported by experimental protocols and data to aid in its application and characterization.

Chemical Identity and Molecular Structure

A precise understanding of a compound's identity is the foundation of all further research. Key identifiers for 2-cyclobutylacetic acid are consolidated below.

-

IUPAC Name: 2-cyclobutylacetic acid[3]

-

Chemical Structure:

Core Physical Properties

The physical properties of 2-cyclobutylacetic acid dictate its behavior in various experimental settings, from reaction conditions to formulation. The data, compiled from multiple chemical suppliers and databases, are summarized below.

| Property | Value | Notes / Conditions | Source |

| Physical Form | Colorless to yellow solid, semi-solid, liquid, or oil. | The reported state varies, suggesting a melting point close to ambient temperature. | [1][4] |

| Boiling Point | 212–213.5 °C | at 768 Torr | [1][5] |

| 210.7 °C | at 760 mmHg | [2] | |

| Density | 1.0131 g/cm³ | at 18.5 °C | [1] |

| 1.106 g/cm³ | Temperature not specified | [2] | |

| Refractive Index | 1.4475 | at 18.5 °C (589.3 nm) | [1][5] |

| pKa (Acidity) | 4.85 ± 0.10 | Predicted value | [1] |

| Solubility | Slightly soluble in Chloroform and Methanol. | [1] | |

| LogP (XLogP3) | 1.4 | A measure of lipophilicity. | [3][7] |

Spectroscopic Data

Spectroscopic analysis is essential for structural confirmation and purity assessment.

Nuclear Magnetic Resonance (NMR)

Proton NMR (¹H NMR) provides detailed information about the hydrogen framework of the molecule.

-

¹H NMR (400 MHz, CDCl₃): δ (ppm) 2.69-2.68 (m, 1H), 2.47-2.45 (m, 2H), 2.17-2.15 (m, 2H), 1.89-1.87 (m, 2H), 1.75-1.70 (m, 2H).[1]

Mass Spectrometry (MS)

High-resolution mass spectrometry determines the precise mass of the molecule and its fragments. Predicted collision cross-section (CCS) values, which relate to the ion's shape in the gas phase, have been calculated.[7]

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

| [M+H]⁺ | 115.07536 | 120.9 |

| [M+Na]⁺ | 137.05730 | 126.0 |

| [M-H]⁻ | 113.06080 | 123.0 |

Experimental Protocols for Property Determination

To ensure scientific rigor, physical properties must be determined using validated experimental methods. The following protocols are standard for characterizing a compound like 2-cyclobutylacetic acid.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of purity.[8] Pure crystalline compounds exhibit a sharp melting point range (typically 0.5-1.0°C), whereas impurities cause a depression and broadening of this range.[8][9][10]

Methodology:

-

Sample Preparation: Ensure the sample is completely dry and, if solid, finely powdered.[11]

-

Capillary Loading: Gently tap the open end of a capillary tube into the sample powder. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample should be 1-2 mm high.[10]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus (e.g., a DigiMelt or Mel-Temp).[9]

-

Rapid Determination (Optional): Perform an initial rapid heating (10-20 °C/min) to find the approximate melting range. This saves time in subsequent, more precise measurements.[8][9]

-

Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 10-15 °C below the approximate melting point. Then, reduce the heating rate to 1-2 °C per minute.

-

Observation and Recording: Record two temperatures:

-

T₁: The temperature at which the first drop of liquid appears.

-

T₂: The temperature at which the last crystal of solid melts completely. The melting point is reported as the range T₁–T₂.

-

Boiling Point Determination (Micro-scale Capillary Method)

This method is ideal for determining the boiling point with a small amount of liquid. The principle relies on the definition of boiling point: the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[12]

Methodology:

-

Apparatus Setup: Add a small amount (a few mL) of 2-cyclobutylacetic acid to a small test tube or fusion tube.[13][14]

-

Capillary Insertion: Place a standard melting point capillary tube, sealed at one end, into the liquid with the open end down.[14][15]

-

Heating: Attach the test tube to a thermometer and place the assembly in a heating bath (e.g., an oil bath or an aluminum block).[13][14]

-

Observation: Heat the apparatus gently. Initially, trapped air will be expelled from the capillary tube. As the temperature approaches the boiling point, the liquid's vapor pressure increases, and a rapid, continuous stream of bubbles will emerge from the capillary's open end.

-

Cooling and Measurement: Turn off the heat and allow the apparatus to cool slowly. The bubbling will slow and then stop. The exact boiling point is the temperature at which the liquid is drawn back into the capillary tube, signifying that the vapor pressure inside the capillary is equal to the external atmospheric pressure.[12]

pKa Determination (Potentiometric Titration)

Potentiometric titration is a highly accurate method for determining the pKa of a weak acid.[16] It involves monitoring the pH of the acid solution as a strong base of known concentration is added. The fundamental principle is derived from the Henderson-Hasselbalch equation; at the point where exactly half of the acid has been neutralized, the concentration of the acid [HA] equals the concentration of its conjugate base [A⁻], and thus, pH = pKa.[17][18]

Methodology:

-

Solution Preparation: Prepare a solution of 2-cyclobutylacetic acid of known concentration in deionized water. Prepare a standardized titrant solution of a strong base (e.g., 0.1 M NaOH).

-

Apparatus Setup: Place the acid solution in a beaker with a magnetic stir bar. Calibrate a pH meter using standard buffer solutions (e.g., pH 4.0 and 7.0). Immerse the pH electrode in the acid solution.

-

Titration: Add the NaOH titrant from a burette in small, precise increments. After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

-

Data Plotting: Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis). This will generate a sigmoid titration curve.[16][18]

-

Equivalence Point Determination: Identify the equivalence point—the point of maximum slope on the curve, where the acid has been completely neutralized. This can be found visually or by calculating the first derivative of the curve.

-

Half-Equivalence Point and pKa: Determine the volume of titrant added at the equivalence point (Veq). The half-equivalence point occurs at exactly half this volume (Veq/2).

-

pKa Value: Find the pH on the titration curve that corresponds to the volume at the half-equivalence point. This pH value is the experimental pKa of 2-cyclobutylacetic acid.[17][18]

Caption: Workflow for pKa Determination via Potentiometric Titration.

Safety and Handling

Based on aggregated GHS data, 2-cyclobutylacetic acid should be handled with appropriate care.

-

GHS Pictogram: GHS07 (Exclamation Mark)[4]

-

Hazard Statements:

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]

Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be performed in a well-ventilated area or a chemical fume hood.

References

-

2-Cyclobutylacetic Acid. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

-

Subtechnique, B. (2013). Development of Methods for the Determination of pKa Values. PMC - NIH. Retrieved January 12, 2026, from [Link]

-

Zaccone, O. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Journal of Chemical Education. Retrieved January 12, 2026, from [Link]

-

2-cyclobutylacetic acid (C6H10O2). (n.d.). PubChemLite. Retrieved January 12, 2026, from [Link]

-

CYCLOBUTYL-ACETIC ACID CAS#: 6540-33-6. (n.d.). ChemWhat. Retrieved January 12, 2026, from [Link]

-

Experiment # 11: Spectroscopic determination of indicator pKa. (n.d.). University of Louisiana Monroe. Retrieved January 12, 2026, from [Link]

-

Measuring the Melting Point. (2023, May 8). Westlab Canada. Retrieved January 12, 2026, from [Link]

-

Boiling Points - Concept. (2020, March 26). JoVE. Retrieved January 12, 2026, from [Link]

-

Melting point determination. (n.d.). University of Calgary. Retrieved January 12, 2026, from [Link]

-

Melting point determination. (n.d.). SSERC. Retrieved January 12, 2026, from [Link]

-

BOILING POINT DETERMINATION. (n.d.). University of Calgary. Retrieved January 12, 2026, from [Link]

-

Experiment 1 - Melting Points. (n.d.). Angelo State University. Retrieved January 12, 2026, from [Link]

-

Determination Of Boiling Point Of An Organic Compound Experiment. (n.d.). BYJU'S. Retrieved January 12, 2026, from [Link]

-

Boiling Points - Procedure. (2020, March 26). JoVE. Retrieved January 12, 2026, from [Link]

-

experiment (1) determination of melting points. (2021, September 19). University of Technology, Iraq. Retrieved January 12, 2026, from [Link]

-

How to Determine Pka from Titration Curve. (2025, December 4). Oreate AI Blog. Retrieved January 12, 2026, from [Link]

-

CYCLOBUTYLACETIC ACID Suppliers. (n.d.). ChemicalRegister.com. Retrieved January 12, 2026, from [Link]

Sources

- 1. CYCLOBUTYL-ACETIC ACID | 6540-33-6 [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 2-Cyclobutylacetic Acid | C6H10O2 | CID 1516411 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Cyclobutylacetic acid | 6540-33-6 [sigmaaldrich.com]

- 5. chemwhat.com [chemwhat.com]

- 6. CYCLOBUTYLACETIC ACID Suppliers @ ChemicalRegister.com [chemicalregister.com]

- 7. PubChemLite - 2-cyclobutylacetic acid (C6H10O2) [pubchemlite.lcsb.uni.lu]

- 8. SSERC | Melting point determination [sserc.org.uk]

- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. westlab.com [westlab.com]

- 12. Video: Boiling Points - Concept [jove.com]

- 13. uomus.edu.iq [uomus.edu.iq]

- 14. byjus.com [byjus.com]

- 15. Video: Boiling Points - Procedure [jove.com]

- 16. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pennwest.edu [pennwest.edu]

- 18. How to Determine Pka from Titration Curve - Oreate AI Blog [oreateai.com]

An In-Depth Technical Guide to the Structural Elucidation of 2-Cyclobutylacetic Acid

Introduction: The Imperative of Unambiguous Structural Verification in Drug Development

In the landscape of modern drug discovery and development, the precise characterization of small molecules is a cornerstone of scientific rigor and regulatory compliance. The journey from a promising lead compound to a clinically approved therapeutic is paved with exacting analytical challenges, where the unequivocal determination of a molecule's chemical structure is paramount. This guide provides a comprehensive, in-depth exploration of the methodologies and analytical reasoning required for the structural elucidation of 2-cyclobutylacetic acid, a key intermediate in the synthesis of various pharmaceutical agents.

This document is intended for researchers, scientists, and drug development professionals. It eschews a rigid, templated approach in favor of a narrative that mirrors the logical, iterative process of structural analysis. As a self-validating system, each analytical step is designed to corroborate the findings of the others, culminating in a cohesive and irrefutable structural assignment. Our discussion will be grounded in field-proven insights, explaining not just the "how" but the critical "why" behind each experimental choice.

Foundational Analysis: The Initial Dossier

Before embarking on sophisticated spectroscopic analysis, a foundational understanding of the target molecule is essential. For 2-cyclobutylacetic acid, the initial dossier includes:

| Property | Value | Source |

| Molecular Formula | C₆H₁₀O₂ | [1] |

| Molecular Weight | 114.14 g/mol | [1] |

| CAS Number | 6540-33-6 | [2] |

This preliminary data provides the fundamental constraints for all subsequent spectroscopic interpretation. The molecular formula, in particular, dictates the expected number and types of atoms, which is a critical cross-reference for NMR and mass spectrometry data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-cyclobutylacetic acid, both ¹H and ¹³C NMR are indispensable.

Experimental Protocol: NMR Spectroscopy

Sample Preparation:

-

Accurately weigh approximately 10 mg of the 2-cyclobutylacetic acid sample.

-

Dissolve the sample in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

Instrument: 500 MHz NMR Spectrometer

-

¹H NMR:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Acquisition Time: 3.28 s

-

Relaxation Delay: 1.0 s

-

-

¹³C NMR:

-

Pulse Program: zgpg30 (proton-decoupled)

-

Number of Scans: 1024

-

Acquisition Time: 1.09 s

-

Relaxation Delay: 2.0 s

-

¹H NMR Analysis: Unveiling the Proton Environment

The ¹H NMR spectrum provides detailed information about the number of distinct proton environments, their connectivity (through spin-spin coupling), and their chemical nature.

Caption: Key vibrational modes of 2-cyclobutylacetic acid.

Predicted FT-IR Data for 2-Cyclobutylacetic Acid

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3300 - 2500 (broad) | O-H stretch | Carboxylic Acid |

| 2980 - 2850 | C-H stretch | Alkane |

| ~1710 | C=O stretch | Carboxylic Acid |

| ~1420 | O-H bend | Carboxylic Acid |

| ~1250 | C-O stretch | Carboxylic Acid |

Interpretation:

The IR spectrum is expected to be dominated by the characteristic absorptions of the carboxylic acid group. A very broad O-H stretching band from approximately 3300 to 2500 cm⁻¹ is a definitive indicator of a hydrogen-bonded carboxylic acid. [3]The strong, sharp absorption around 1710 cm⁻¹ is due to the carbonyl (C=O) stretch. The presence of alkane C-H stretching bands just below 3000 cm⁻¹ confirms the aliphatic nature of the molecule.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and valuable structural information through the analysis of fragmentation patterns.

Experimental Protocol: Mass Spectrometry

Sample Preparation:

-

Prepare a dilute solution of 2-cyclobutylacetic acid (approximately 1 mg/mL) in methanol.

Data Acquisition:

-

Instrument: Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode

-

Mass Range: 50 - 500 m/z

Mass Spectral Analysis

Expected Mass Spectrum Data for 2-Cyclobutylacetic Acid

| m/z | Interpretation |

| 113.0597 | [M-H]⁻ (deprotonated molecular ion) |

| 69.0704 | [M-H - CO₂]⁻ (loss of carbon dioxide) |

Interpretation:

In negative ion ESI-MS, the most prominent peak is expected to be the deprotonated molecule [M-H]⁻ at an m/z corresponding to the molecular weight minus one proton. For C₆H₁₀O₂, the exact mass is 114.0681, so the [M-H]⁻ ion would be observed at 113.0597. A common fragmentation pathway for carboxylic acids is the loss of carbon dioxide (44 Da), which would result in a fragment ion at m/z 69.0704.

Integrated Analysis and Final Structure Confirmation

The true power of this multi-technique approach lies in the integration of all data to build a cohesive and self-consistent structural assignment.

Caption: Workflow for the structural elucidation of 2-cyclobutylacetic acid.

The workflow begins with the foundational data, which informs the interpretation of the spectroscopic results. Each spectroscopic technique provides a unique piece of the structural puzzle:

-

MS confirms the molecular weight.

-

IR identifies the key carboxylic acid functional group.

-

¹³C NMR maps out the carbon skeleton.

-

¹H NMR reveals the proton environments and their connectivity.

The convergence of all these data points on a single, consistent structure provides the highest level of confidence in the final assignment.

Conclusion: A Robust Framework for Structural Integrity

The structural elucidation of 2-cyclobutylacetic acid, as detailed in this guide, exemplifies a robust and scientifically sound approach to the characterization of small molecules. By integrating data from multiple, orthogonal analytical techniques and grounding the interpretation in a solid theoretical framework, we can achieve an unambiguous and verifiable structural assignment. This commitment to analytical excellence is not merely an academic exercise; it is a critical component of ensuring the safety, efficacy, and quality of pharmaceutical products, thereby upholding the principles of scientific integrity and protecting public health.

References

-

Jiménez-Osés, G., Corzana, F., Busto, J. H., Pérez-Fernández, M., Peregrina, J. M., & Avenoza, A. (2006). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry, 71(5), 1873–1883. [Link]

-

PubChem. (n.d.). 2-Cyclobutylacetic acid. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of cyclobutane. Retrieved January 12, 2026, from [Link]

-

Wiberg, K. B., & Snoonian, J. R. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(5), 2033–2052. [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.

-

Li, H., & Laane, J. (1993). High Resolution Infrared Spectroscopy of Cyclobutane: A Study of Vibrational Mode Coupling Involving Large Amplitude, Low Frequency Modes. Journal of Molecular Spectroscopy, 161(1), 42-59. [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000042). Retrieved January 12, 2026, from [Link]

-

Figshare. (2006). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. [Link]

-

NIST. (n.d.). Cyclobutylcarboxylic acid. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved January 12, 2026, from [Link]

-

University of Wisconsin-Madison. (n.d.). 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved January 12, 2026, from [Link]

-

SpectraBase. (n.d.). Thiophene-2-acetic acid, cyclobutyl ester. Retrieved January 12, 2026, from [Link]

-

NIST. (n.d.). Acetic acid. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved January 12, 2026, from [Link]

-

NIST. (n.d.). Acetic acid. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved January 12, 2026, from [Link]

-

University of California, Los Angeles. (n.d.). IR Absorption Table. Retrieved January 12, 2026, from [Link]

-

ChemicalRegister.com. (n.d.). CYCLOBUTYLACETIC ACID Suppliers. Retrieved January 12, 2026, from [Link]

-

Amjaour, H. S. (2022). Synthesis And Properties Of Cyclobutane-1,2-Dicarboylic Acids And Their Derivatives (Doctoral dissertation, University of North Dakota). [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of the acetic acid. Retrieved January 12, 2026, from [Link]

-

NIST. (n.d.). Cyclobutanecarboxylic acid, pent-2-en-4-ynyl ester. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved January 12, 2026, from [Link]

Sources

An In-depth Technical Guide to 2-Cyclobutylacetic Acid (CAS Number: 6540-33-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyclobutylacetic acid, with the CAS number 6540-33-6, is a carboxylic acid that is gaining increasing attention as a valuable building block in organic synthesis, particularly in the realm of medicinal chemistry.[1] Its unique structural motif, featuring a four-membered cyclobutane ring, imparts specific conformational properties that are of interest in the design of novel therapeutic agents.[2] The cyclobutane ring can influence a molecule's metabolic stability, direct key pharmacophore groups, and fill hydrophobic pockets in target enzymes.[2] This guide provides a comprehensive overview of the synthesis, properties, reactivity, and applications of 2-cyclobutylacetic acid, offering a technical resource for scientists working in drug discovery and chemical development.

Physicochemical and Spectroscopic Properties

2-Cyclobutylacetic acid is typically a colorless liquid or a low-melting solid.[1][3] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source |

| CAS Number | 6540-33-6 | [4] |

| Molecular Formula | C6H10O2 | [1][4] |

| Molecular Weight | 114.14 g/mol | [1][4] |

| Boiling Point | 212-213.5 °C (at 768 Torr) | [1] |

| Density | 1.0131 g/cm³ (at 18.5 °C) | [1] |

| Refractive Index | 1.4475 (at 18.5 °C) | [1] |

| pKa | 4.85 ± 0.10 (Predicted) | [1] |

| Solubility | Slightly soluble in chloroform and methanol. | [1] |

Spectroscopic Profile

A thorough understanding of the spectroscopic characteristics of 2-cyclobutylacetic acid is essential for its identification and characterization.

¹H NMR Spectroscopy: The proton NMR spectrum of 2-cyclobutylacetic acid in CDCl₃ (400MHz) is expected to show the following signals: a multiplet around δ 2.69-2.68 for the single proton on the carbon bearing the acetic acid group, a multiplet at δ 2.47-2.45 for the two protons of the methylene group in the acetic acid moiety, and multiplets in the range of δ 2.17-1.70 for the seven protons of the cyclobutane ring.[1]

¹³C NMR Spectroscopy: The carbon NMR spectrum will exhibit distinct signals for the carbonyl carbon, the carbons of the cyclobutane ring, and the methylene carbon of the acetic acid group.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid, and a strong, sharp peak around 1700-1725 cm⁻¹ corresponding to the C=O stretching of the carbonyl group.

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound. Fragmentation patterns will be consistent with the structure, likely showing loss of the carboxylic acid group.

Synthesis of 2-Cyclobutylacetic Acid

There are several synthetic routes to prepare 2-cyclobutylacetic acid. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements.

Hydrolysis of 2-Cyclobutylacetonitrile

A common and high-yielding method involves the hydrolysis of 2-cyclobutylacetonitrile.[1] This two-step process starts with the synthesis of the nitrile followed by its conversion to the carboxylic acid.

Figure 1: Synthesis of 2-cyclobutylacetic acid via nitrile hydrolysis.

Experimental Protocol:

Step 1: Synthesis of 2-Cyclobutylacetonitrile

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyclobutylmethyl bromide in a suitable solvent such as dimethyl sulfoxide (DMSO).

-

Add sodium cyanide (NaCN) portion-wise to the solution. Caution: Cyanide salts are highly toxic. Handle with appropriate safety precautions.

-

Heat the reaction mixture and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture and perform an aqueous workup to isolate the crude 2-cyclobutylacetonitrile.

-

Purify the product by distillation under reduced pressure.

Step 2: Hydrolysis to 2-Cyclobutylacetic Acid

-

To a round-bottom flask, add 2-cyclobutylacetonitrile (15.00 g, 157.66 mmol).[1]

-

Add 6 M hydrochloric acid (150 mL).[1]

-

Heat the reaction mixture to 120 °C and stir for 16 hours.[1]

-

After cooling to room temperature, dilute the mixture with distilled water (500 mL).[1]

-

Extract the product with ethyl acetate (2 x 200 mL).[1]

-

Combine the organic layers and wash with distilled water (400 mL).[1]

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 2-cyclobutylacetic acid as a colorless liquid (yield: 88.9%).[1]

Malonic Ester Synthesis

An alternative and classic approach is the malonic ester synthesis, which allows for the formation of a substituted acetic acid from an alkyl halide.[5]

Figure 2: Proposed malonic ester synthesis of 2-cyclobutylacetic acid.

Proposed Experimental Protocol:

-

Prepare a solution of sodium ethoxide in absolute ethanol in a flame-dried, three-necked flask under an inert atmosphere.

-

Add diethyl malonate dropwise to the stirred ethoxide solution at room temperature.

-

After the formation of the enolate is complete, add cyclobutylmethyl bromide dropwise.

-

Reflux the reaction mixture until the alkylation is complete, as monitored by TLC or GC.

-

After cooling, remove the ethanol under reduced pressure.

-

Add aqueous acid (e.g., HCl or H₂SO₄) to the residue and heat the mixture to reflux to effect both hydrolysis of the esters and decarboxylation.

-

After the reaction is complete, cool the mixture and perform an extractive workup to isolate the crude 2-cyclobutylacetic acid.

-

Purify the product by distillation or chromatography.

Chemical Reactivity and Derivatization

2-Cyclobutylacetic acid undergoes reactions typical of carboxylic acids, making it a versatile intermediate for further chemical transformations.

-

Esterification: It can be readily converted to its corresponding esters by reaction with an alcohol in the presence of an acid catalyst (e.g., Fischer esterification) or by using coupling agents.

-

Amide Formation: Reaction with amines, facilitated by coupling reagents such as DCC or EDC, yields amides. This is a crucial reaction in the synthesis of many pharmaceutical compounds.

-

Reduction: The carboxylic acid group can be reduced to a primary alcohol (2-cyclobutylethanol) using strong reducing agents like lithium aluminum hydride (LiAlH₄).

-

Halogenation: The carboxylic acid can be converted to an acyl halide using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, which are highly reactive intermediates for further functionalization.

Applications in Medicinal Chemistry and Drug Discovery

The cyclobutane moiety is increasingly recognized as a beneficial structural element in drug design.[2] Its rigid and puckered conformation can help in pre-organizing a molecule for optimal binding to a biological target. Furthermore, the introduction of a cyclobutane ring can block metabolic pathways, thereby improving the pharmacokinetic profile of a drug candidate.[2]

2-Cyclobutylacetic acid and its derivatives serve as important scaffolds and building blocks in the synthesis of a variety of biologically active molecules. For instance, cyclobutane-containing compounds have been investigated as inhibitors of various enzymes and as ligands for receptors in therapeutic areas such as oncology and autoimmune diseases.[2] The acetic acid side chain provides a convenient handle for the attachment of other molecular fragments through amide or ester linkages, allowing for the exploration of structure-activity relationships in drug discovery programs.

Safety and Handling

2-Cyclobutylacetic acid is classified as harmful if swallowed and causes skin and serious eye irritation.[4] It may also cause respiratory irritation.[4] Therefore, it is essential to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Hazard Statements:

-

H302: Harmful if swallowed[3]

-

H315: Causes skin irritation[3]

-

H319: Causes serious eye irritation[3]

-

H335: May cause respiratory irritation[3]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray[3]

-

P280: Wear protective gloves/eye protection/face protection

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Analytical Methods for Quality Control

Ensuring the purity and identity of 2-cyclobutylacetic acid is critical for its use in research and development. A combination of chromatographic and spectroscopic techniques is typically employed.

Figure 3: Analytical workflow for the characterization of 2-cyclobutylacetic acid.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is a suitable method for determining the purity of 2-cyclobutylacetic acid. A C18 column with a mobile phase consisting of an acetonitrile/water gradient containing a small amount of acid (e.g., trifluoroacetic acid or formic acid) is typically used.

-

Gas Chromatography (GC): GC coupled with a flame ionization detector (FID) or a mass spectrometer (MS) can also be used for purity assessment. Derivatization to a more volatile ester (e.g., methyl or trimethylsilyl ester) may be necessary for optimal chromatographic performance.[6]

-

Spectroscopic Methods: As detailed earlier, NMR, IR, and mass spectrometry are indispensable for confirming the chemical structure of the compound.

Conclusion

2-Cyclobutylacetic acid is a versatile and valuable building block with significant potential in organic synthesis and medicinal chemistry. Its unique structural features and straightforward reactivity make it an attractive starting material for the development of novel compounds with interesting biological activities. This guide has provided a comprehensive overview of its synthesis, properties, and applications, serving as a valuable resource for researchers and scientists in the field.

References

- Ningbo Inno Pharmchem Co., Ltd. (2023-04-03).

-

PubChem. 2-Cyclobutylacetic Acid | C6H10O2 | CID 1516411. National Center for Biotechnology Information. [Link]

-

ACS Publications. (2014-02-18). Applications of C–H Functionalization Logic to Cyclobutane Synthesis | The Journal of Organic Chemistry. [Link]

-

PubChem. 2-Amino-2-cyclobutylacetic acid | C6H11NO2 | CID 14352283. National Center for Biotechnology Information. [Link]

-

PubChem. 2-Cyclobutyl-2-[formyl(methyl)amino]acetic acid | C8H13NO3 | CID 80487801. National Center for Biotechnology Information. [Link]

-

Wikipedia. Malonic ester synthesis. [Link]

-

Organic Syntheses. Malonic acid, butyl-, ethyl ester. [Link]

-

Agency for Toxic Substances and Disease Registry. Chapter 6: Analytical Methods. [Link]

-

OpenOChem Learn. Malonic Ester Synthesis. [Link]

-

Master Organic Chemistry. (2025-06-05). The Malonic Ester and Acetoacetic Ester Synthesis. [Link]

-

PubMed Central. Cyclobutanes in Small‐Molecule Drug Candidates. National Center for Biotechnology Information. [Link]

Sources

- 1. CYCLOBUTYL-ACETIC ACID | 6540-33-6 [chemicalbook.com]

- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. 2-Cyclobutylacetic Acid | C6H10O2 | CID 1516411 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

An In-depth Technical Guide to the Synthesis of 2-Cyclobutylacetic Acid

Abstract

This technical guide provides a comprehensive overview of the principal synthetic routes to 2-cyclobutylacetic acid, a valuable building block in medicinal chemistry and materials science. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of key synthetic strategies, including the Malonic Ester Synthesis, Arndt-Eistert Homologation, and synthesis via nitrile hydrolysis. Each method is presented with a focus on the underlying chemical principles, step-by-step experimental protocols, and a critical evaluation of its advantages and limitations. This guide aims to equip the reader with the necessary knowledge to select and implement the most suitable synthetic pathway for their specific research and development needs.

Introduction: The Significance of the Cyclobutane Motif in Modern Chemistry

The cyclobutane ring, once considered a mere curiosity of strained ring systems, has emerged as a privileged scaffold in contemporary drug discovery and materials science. Its rigid, three-dimensional structure can impart favorable physicochemical properties to molecules, such as improved metabolic stability, enhanced binding affinity to biological targets, and desirable conformational constraints. 2-Cyclobutylacetic acid, in particular, serves as a key intermediate in the synthesis of a variety of more complex molecules, including potent and selective inhibitors of integrin αvβ3, which plays a role in pathological conditions.[1] The strategic incorporation of the cyclobutane moiety can lead to novel chemical entities with enhanced therapeutic potential. This guide provides a detailed exploration of the most effective methods for the synthesis of this important building block.

Strategic Approaches to the Synthesis of 2-Cyclobutylacetic Acid

Several synthetic strategies can be employed to construct 2-cyclobutylacetic acid. The choice of a particular route will depend on factors such as the availability of starting materials, desired scale of the reaction, and the need for specific stereochemical control. The following sections will delve into the most prominent and practical of these methods.

The Malonic Ester Synthesis: A Classic and Versatile Approach

The malonic ester synthesis is a robust and widely used method for the preparation of substituted acetic acids.[2][3][4] The strategy involves the alkylation of diethyl malonate, followed by hydrolysis and decarboxylation to yield the desired carboxylic acid. This approach is particularly advantageous due to the high acidity of the α-protons of the malonic ester, which allows for facile deprotonation with common bases like sodium ethoxide.

Mechanism of the Malonic Ester Synthesis:

The reaction proceeds through a three-step sequence:

-

Enolate Formation: A base, typically sodium ethoxide, deprotonates the α-carbon of diethyl malonate to form a resonance-stabilized enolate.

-

Alkylation: The nucleophilic enolate attacks an alkyl halide, in this case, cyclobutylmethyl bromide, in an S(_N)2 reaction to form the alkylated malonic ester.

-

Hydrolysis and Decarboxylation: The diester is hydrolyzed to a dicarboxylic acid under basic or acidic conditions. Subsequent heating leads to the decarboxylation of the resulting malonic acid derivative to afford the final product, 2-cyclobutylacetic acid.

Diagram of the Malonic Ester Synthesis Workflow:

Caption: Workflow of the Malonic Ester Synthesis of 2-Cyclobutylacetic Acid.

Experimental Protocol: Synthesis of 2-Cyclobutylacetic Acid via Malonic Ester Synthesis (Conceptual)

Step 1: Preparation of Diethyl Cyclobutylmethylmalonate

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and an addition funnel, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.

-

To the stirred solution of sodium ethoxide, add diethyl malonate dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, add cyclobutylmethyl bromide dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Add water to the residue and extract the aqueous layer with diethyl ether.

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain crude diethyl cyclobutylmethylmalonate.

-

Purify the crude product by vacuum distillation.

Step 2: Hydrolysis and Decarboxylation to 2-Cyclobutylacetic Acid

-

To the purified diethyl cyclobutylmethylmalonate, add an aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux for several hours to effect saponification.[5]

-

After cooling, acidify the reaction mixture with concentrated hydrochloric acid until the pH is acidic.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude cyclobutylmethylmalonic acid.

-

Transfer the crude dicarboxylic acid to a distillation apparatus and heat to effect decarboxylation, collecting the 2-cyclobutylacetic acid as it distills.[6]

-

Purify the product by vacuum distillation.

| Parameter | Value | Reference |

| Starting Materials | Diethyl malonate, Cyclobutylmethyl bromide | [2] |

| Base | Sodium ethoxide | [2] |

| Hydrolysis Conditions | Aqueous NaOH, followed by HCl | [5] |

| Decarboxylation | Thermal | [6] |

| Typical Yield | Moderate to good | General malonic ester synthesis |

The Arndt-Eistert Homologation: A One-Carbon Chain Extension

The Arndt-Eistert reaction is a powerful method for the homologation of carboxylic acids, extending the carbon chain by a single methylene group.[7][8][9][10][11] This makes it an ideal method for converting readily available cyclobutanecarboxylic acid into the target molecule, 2-cyclobutylacetic acid.

Mechanism of the Arndt-Eistert Homologation:

The reaction proceeds in three key steps:

-

Acid Chloride Formation: The starting carboxylic acid is converted to its corresponding acid chloride, typically using thionyl chloride (SOCl(_2)) or oxalyl chloride ((COCl)(_2)).

-

Diazoketone Formation: The acid chloride reacts with diazomethane (CH(_2)N(_2)) to form an α-diazoketone intermediate.

-

Wolff Rearrangement: In the presence of a catalyst (e.g., Ag(_2)O, light, or heat), the diazoketone undergoes a rearrangement, with the loss of nitrogen gas, to form a ketene. This ketene is then trapped by a nucleophile, such as water, to yield the homologous carboxylic acid.

Diagram of the Arndt-Eistert Homologation Mechanism:

Caption: Key steps in the Arndt-Eistert homologation of cyclobutanecarboxylic acid.

Experimental Protocol: Synthesis of 2-Cyclobutylacetic Acid via Arndt-Eistert Homologation (Conceptual)

Caution: Diazomethane is a toxic and explosive gas. This reaction should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.

Step 1: Preparation of Cyclobutanecarbonyl Chloride

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap, place cyclobutanecarboxylic acid.

-

Add an excess of thionyl chloride, along with a catalytic amount of dimethylformamide (DMF).

-

Heat the mixture gently under reflux until the evolution of gas ceases.

-

Remove the excess thionyl chloride by distillation to obtain the crude cyclobutanecarbonyl chloride.

Step 2: Arndt-Eistert Reaction

-

Dissolve the crude cyclobutanecarbonyl chloride in a suitable anhydrous solvent, such as diethyl ether.

-

Cool the solution in an ice bath and slowly add a freshly prepared ethereal solution of diazomethane until the yellow color of diazomethane persists.

-

Allow the reaction to proceed at low temperature for several hours.

-

Carefully quench any excess diazomethane by the dropwise addition of acetic acid.

-

Remove the solvent under reduced pressure to obtain the crude α-diazoketone.

-

To a suspension of silver(I) oxide in water, add the crude α-diazoketone in a suitable solvent (e.g., dioxane).

-

Heat the mixture to induce the Wolff rearrangement and subsequent hydrolysis of the ketene.

-

After the reaction is complete, filter the mixture to remove the silver catalyst.

-

Acidify the filtrate and extract with an organic solvent.

-

Dry the organic extract and remove the solvent to yield crude 2-cyclobutylacetic acid.

-

Purify the product by distillation or recrystallization.

| Parameter | Value | Reference |

| Starting Material | Cyclobutanecarboxylic acid | [7][8] |

| Reagents | SOCl(_2), CH(_2)N(_2), Ag(_2)O | [7][9] |

| Key Intermediate | 1-Cyclobutyl-2-diazoethanone | [10] |

| Safety Concerns | Use of toxic and explosive diazomethane | [11] |

| Typical Yield | 50-80% | [7] |

Synthesis via Hydrolysis of Cyclobutylacetonitrile

This method provides a straightforward, two-step route to 2-cyclobutylacetic acid starting from the corresponding alkyl halide. The key steps are the formation of cyclobutylacetonitrile followed by its hydrolysis.

Mechanism of Nitrile Hydrolysis:

Nitrile hydrolysis can be performed under either acidic or basic conditions. Under acidic conditions, the nitrile is first protonated, making it more susceptible to nucleophilic attack by water. A series of proton transfers and tautomerization steps leads to the formation of an amide intermediate, which is then further hydrolyzed to the carboxylic acid.

Diagram of the Nitrile Hydrolysis Pathway:

Caption: Synthetic route to 2-cyclobutylacetic acid via nitrile hydrolysis.

Experimental Protocol: Synthesis of 2-Cyclobutylacetic Acid via Nitrile Hydrolysis [12]

Step 1: Synthesis of Cyclobutylacetonitrile

-

Dissolve sodium cyanide in a suitable solvent, such as dimethyl sulfoxide (DMSO).

-

Add cyclobutylmethyl bromide to the solution.

-

Heat the reaction mixture and monitor its progress by GC or TLC.

-

Upon completion, pour the reaction mixture into water and extract with an organic solvent.

-

Wash the organic layer, dry it over an anhydrous salt, and remove the solvent to obtain crude cyclobutylacetonitrile.

-

Purify by vacuum distillation.

Step 2: Hydrolysis of Cyclobutylacetonitrile to 2-Cyclobutylacetic Acid

-

Dissolve 2-cyclobutylacetonitrile (15.00 g, 157.66 mmol) in 6 M hydrochloric acid (150 mL).

-

Stir the reaction mixture for 16 hours at 120 °C.

-

After completion of the reaction, dilute the mixture with distilled water (500 mL) and extract with ethyl acetate (2 x 200 mL).

-

Combine the organic phases and wash with distilled water (400 mL).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to give 2-cyclobutylacetic acid (16.00 g, 88.9% yield) as a colorless liquid.

| Parameter | Value | Reference |

| Starting Material | Cyclobutylmethyl bromide | [12] |

| Cyanating Agent | Sodium cyanide | General procedure |

| Hydrolysis Conditions | 6 M Hydrochloric acid, 120 °C, 16 h | [12] |

| Reported Yield | 88.9% | [12] |

Other Potential Synthetic Routes

Reformatsky Reaction: The Reformatsky reaction involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc metal to form a β-hydroxy ester.[13][14][15][16][17] Cyclobutanecarboxaldehyde could be reacted with ethyl bromoacetate and zinc, followed by dehydration and reduction to yield 2-cyclobutylacetic acid. However, this multi-step process may result in lower overall yields.

Wittig Reaction: The Wittig reaction of cyclobutanecarboxaldehyde with a phosphorus ylide derived from an α-haloacetate could produce an α,β-unsaturated ester. Subsequent hydrogenation of the double bond and hydrolysis of the ester would yield 2-cyclobutylacetic acid.

Characterization of 2-Cyclobutylacetic Acid

Proper characterization of the final product is crucial to ensure its identity and purity. The following data is typical for 2-cyclobutylacetic acid.

Spectroscopic Data:

-

¹H NMR (400MHz, CDCl₃): δ: 2.69-2.68 (m, 1H), 2.47-2.45 (m, 2H), 2.17-2.15 (m, 2H), 1.89-1.87 (m, 2H), 1.75-1.70 (m, 2H).[12]

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀O₂ | [18] |

| Molecular Weight | 114.14 g/mol | [18] |

| Boiling Point | 212-213.5 °C (768 Torr) | [12] |

| Density | 1.0131 g/cm³ (18.5 °C) | [12] |

| Refractive Index | 1.4475 (18.5 °C) | [12] |

| pKa | 4.85 ± 0.10 (Predicted) | [12] |

Safety and Handling

2-Cyclobutylacetic acid should be handled with appropriate safety precautions in a well-ventilated laboratory. It is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[18]

-

Personal Protective Equipment (PPE): Safety glasses, gloves, and a lab coat should be worn when handling this compound.

-

Handling: Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.

Conclusion

The synthesis of 2-cyclobutylacetic acid can be achieved through several viable routes, with the malonic ester synthesis and nitrile hydrolysis representing the most practical and high-yielding approaches for laboratory-scale preparation. The Arndt-Eistert homologation offers a direct conversion from cyclobutanecarboxylic acid, though it involves the use of hazardous diazomethane. The choice of the optimal synthetic strategy will be dictated by the specific requirements of the research, including scale, cost, and safety considerations. The information provided in this guide serves as a comprehensive resource for chemists to make informed decisions in the synthesis of this valuable building block.

References

-

Organic Syntheses, Coll. Vol. 3, p. 213 (1955); Vol. 28, p. 34 (1948). [Link]

-

Organic Syntheses, Coll. Vol. 5, p. 226 (1973); Vol. 47, p. 36 (1967). [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Cyclobutanecarboxylic Acid: A Key Intermediate for Organic Synthesis and Industrial Chemicals. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Organic Synthesis: The Utility of Cyclobutylmethyl Bromide. [Link]

-

Organic Syntheses, Coll. Vol. 5, p. 277 (1973); Vol. 44, p. 21 (1964). [Link]

-

Name Reactions in Organic Synthesis. Arndt-Eistert Reaction. [Link]

-

Name Reactions in Organic Synthesis. Reformatsky Reaction. [Link]

-

PubChem. 2-Cyclobutylacetic Acid. [Link]

-

NROChemistry. Reformatsky Reaction. [Link]

-

Organic Syntheses, Coll. Vol. 1, p. 117 (1941); Vol. 2, p. 26 (1922). [Link]

-

Organic Chemistry Portal. Arndt-Eistert Synthesis. [Link]

-

Wikipedia. Arndt–Eistert reaction. [Link]

-

A Publication of Reliable Methods for the Preparation of Organic Compounds. Arndt-Eistert Synthesis. [Link]

-

Organic Syntheses, Coll. Vol. 6, p. 175 (1988); Vol. 55, p. 7 (1976). [Link]

-

University of Calgary. Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis. [Link]

-

Chemistry LibreTexts. Arndt-Eistert reaction. [Link]

-

Organic Syntheses, Coll. Vol. 6, p. 414 (1988); Vol. 58, p. 10 (1978). [Link]

-

Semantic Scholar. The Reformatsky Reaction. [Link]

-

PubMed Central. Recent developments in the asymmetric Reformatsky-type reaction. [Link]

- Google P

-

SciSpace. Sonochemical Reformatsky Reaction Using Indium. [Link]

-

Chemistry LibreTexts. 19.20 The Malonic Ester Synthesis: A Way to Synthesize a Carboxylic Acid. [Link]

-

The Royal Society of Chemistry. ¹H NMR spectrum of Compound 32. [Link]

-

NIST WebBook. Cyclobutanecarboxylic acid. [Link]

-

Organic Chemistry Data. ¹H NMR Chemical Shifts. [Link]

-

Human Metabolome Database. [¹H, ¹³C]-HSQC NMR Spectrum (2D, 600 MHz, H₂O, experimental) (HMDB0000005). [Link]

-

Human Metabolome Database. ¹H NMR Spectrum (1D, 500 MHz, H₂O, experimental) (HMDB0000005). [Link]

-

PubChemLite. 2-cyclobutylacetic acid (C6H10O2). [Link]

-

PubMed Central. Cyclobutanes in Small‐Molecule Drug Candidates. [Link]

-

Organic Syntheses, Coll. Vol. 7, p. 131 (1990); Vol. 62, p. 187 (1984). [Link]

-

ResearchGate. SYNTHESIS OF MALONIC ACID ESTERS. [Link]

-

Beilstein Journal of Organic Chemistry. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. [Link]

-

PubMed Central. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. [Link]

-

MDPI. Cyclobutanone Inhibitors of Diaminopimelate Desuccinylase (DapE) as Potential New Antibiotics. [Link]

-

Semantic Scholar. malonic ester synthesis. [Link]

-

L.S.College, Muzaffarpur. Malonic ester synthesis. [Link]

-

PubMed. Discovery of +(2-{4-[2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethoxy]phenyl}-cyclopropyl)acetic acid as potent and selective alphavbeta3 inhibitor: design, synthesis, and optimization. [Link]

-

ScienceDirect. Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies. [Link]

-

NIST WebBook. 2-Hydroxy-2-methylbutyric acid. [Link]

Sources

- 1. Discovery of +(2-{4-[2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethoxy]phenyl}-cyclopropyl)acetic acid as potent and selective alphavbeta3 inhibitor: design, synthesis, and optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. uobabylon.edu.iq [uobabylon.edu.iq]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. lscollege.ac.in [lscollege.ac.in]

- 5. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cyclobutanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 7. Arndt-Eistert Reaction (Chapter 1) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 8. Arndt-Eistert Synthesis [organic-chemistry.org]

- 9. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]

- 10. uwindsor.ca [uwindsor.ca]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. CYCLOBUTYL-ACETIC ACID | 6540-33-6 [chemicalbook.com]

- 13. Reformatsky Reaction (Chapter 95) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 14. Reformatsky Reaction | NROChemistry [nrochemistry.com]

- 15. The Reformatsky Reaction | Semantic Scholar [semanticscholar.org]

- 16. Recent developments in the asymmetric Reformatsky-type reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 17. scispace.com [scispace.com]

- 18. 2-Cyclobutylacetic Acid | C6H10O2 | CID 1516411 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Cyclobutylacetic Acid for Researchers and Drug Development Professionals

Foreword: The Understated Potential of a Strained Scaffold

In the landscape of medicinal chemistry and materials science, the cyclobutane moiety, often perceived as a mere structural curiosity due to its inherent ring strain, is undergoing a renaissance. Its unique conformational rigidity and stereochemical presentation offer a powerful tool for scaffold hopping, metabolic stabilization, and the precise spatial orientation of pharmacophoric elements. This guide focuses on a key exemplar of this class: 2-cyclobutylacetic acid. Far from being a simple C6 carboxylic acid, this molecule serves as a versatile building block and a gateway to a rich chemical space. This document is designed for the discerning researcher and drug development professional, providing not just protocols, but a strategic rationale for the synthesis, manipulation, and application of this intriguing molecule.

Nomenclature, Structure, and Physicochemical Properties

The foundation of any chemical exploration begins with a precise understanding of the molecule's identity and intrinsic characteristics.

IUPAC Nomenclature and Structural Representation

The unequivocally correct IUPAC name for the topic of this guide is 2-cyclobutylacetic acid .[1][2] It is also commonly referred to as cyclobutaneacetic acid.

Molecular Formula: C₆H₁₀O₂[1][2]

InChI Key: FQRMJJJRCOMBKG-UHFFFAOYSA-N[1][2]

The structure consists of a cyclobutane ring connected to an acetic acid moiety at the 2-position of the ethyl chain.

Physicochemical Data

A summary of the key physicochemical properties of 2-cyclobutylacetic acid is presented in Table 1. These parameters are critical for predicting its behavior in both reaction and biological media, influencing factors such as solubility, lipophilicity, and membrane permeability.

| Property | Value | Source |

| Molecular Weight | 114.14 g/mol | [1][2] |

| Boiling Point | 212-213.5 °C (at 768 Torr) | |

| Density | 1.0131 g/cm³ (at 18.5 °C) | |

| pKa (Predicted) | 4.85 ± 0.10 | |

| XLogP3 (Predicted) | 1.4 | [1][2] |

| Appearance | Colorless to yellow solid or semi-solid or liquid |

Synthesis of 2-Cyclobutylacetic Acid: A Strategic Approach

The synthesis of 2-cyclobutylacetic acid can be approached through several established routes. The choice of method often depends on the starting material availability, scalability, and desired purity.

Preferred Method: Hydrolysis of 2-Cyclobutylacetonitrile

This is a robust and high-yielding two-step process, starting from the commercially available cyclobutanemethanol. The rationale for this preference lies in its straightforward execution and the relative ease of purification.

Caption: General workflow for the synthesis of 2-cyclobutylacetic acid.

Experimental Protocol: Hydrolysis of 2-Cyclobutylacetonitrile [1]

-

Dissolution: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-cyclobutylacetonitrile (15.00 g, 157.66 mmol) in 6 M hydrochloric acid (150 mL).

-

Heating: Heat the reaction mixture to 120 °C and stir vigorously for 16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and dilute with distilled water (500 mL).

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (2 x 200 mL).

-

Washing: Combine the organic phases and wash with distilled water (400 mL) to remove any remaining inorganic impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-cyclobutylacetic acid as a colorless liquid (yield: 88.9%).[1]

Causality Behind Choices: The use of 6 M HCl and high temperature is necessary to drive the hydrolysis of the relatively stable nitrile group to completion. Ethyl acetate is chosen as the extraction solvent due to its good solvency for the product and its immiscibility with water.

Alternative Route 1: Malonic Ester Synthesis

The malonic ester synthesis is a classic and versatile method for preparing substituted acetic acids. This route is particularly useful when cyclobutylmethyl bromide is readily available.

Caption: Malonic ester synthesis of 2-cyclobutylacetic acid.

Self-Validating System: The success of the malonic ester synthesis relies on the initial deprotonation of diethyl malonate, which is readily confirmed by the formation of a homogenous solution of the sodium enolate. The subsequent alkylation can be monitored by TLC, and the final decarboxylation is evidenced by the evolution of carbon dioxide gas.

Alternative Route 2: Arndt-Eistert Homologation

For the synthesis of 2-cyclobutylacetic acid from cyclobutanecarboxylic acid, the Arndt-Eistert reaction provides a one-carbon chain extension. This method is particularly valuable when the starting carboxylic acid is more accessible than the corresponding halide.

Experimental Workflow: Arndt-Eistert Synthesis

-

Acid Chloride Formation: Convert cyclobutanecarboxylic acid to cyclobutanecarbonyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.

-

Diazoketone Formation: React the acid chloride with diazomethane (CH₂N₂) in an inert solvent like diethyl ether. Caution: Diazomethane is toxic and explosive.

-

Wolff Rearrangement: Treat the resulting diazoketone with a silver catalyst (e.g., Ag₂O) in the presence of water to induce the Wolff rearrangement, forming a ketene intermediate.

-

Hydrolysis: The ketene is then hydrolyzed by water to yield 2-cyclobutylacetic acid.

Reactivity and Chemical Transformations

2-Cyclobutylacetic acid exhibits the characteristic reactivity of a carboxylic acid, serving as a precursor to a variety of functional groups.

Esterification

The conversion of 2-cyclobutylacetic acid to its corresponding esters is a fundamental transformation, often achieved through Fischer esterification.

Experimental Protocol: Fischer Esterification to Ethyl 2-cyclobutylacetate

-

Reaction Setup: In a round-bottom flask, combine 2-cyclobutylacetic acid (10.0 g, 87.6 mmol), absolute ethanol (50 mL, excess), and a catalytic amount of concentrated sulfuric acid (0.5 mL).

-

Reflux: Heat the mixture to reflux for 4-6 hours. The reaction can be driven to completion by removing the water formed using a Dean-Stark apparatus.

-

Work-up: After cooling, neutralize the excess acid with a saturated sodium bicarbonate solution.

-

Extraction and Purification: Extract the ester with diethyl ether, wash with brine, dry over anhydrous magnesium sulfate, and purify by distillation.

Amide Bond Formation

Amide coupling is a cornerstone of medicinal chemistry. 2-Cyclobutylacetic acid can be readily coupled with a wide range of amines using standard peptide coupling reagents.

Caption: Amide coupling of 2-cyclobutylacetic acid.

Experimental Protocol: Amide Coupling with Benzylamine

-

Activation: To a solution of 2-cyclobutylacetic acid (1.0 g, 8.76 mmol) in dichloromethane (20 mL) at 0 °C, add 1-hydroxybenzotriazole (HOBt) (1.3 g, 9.64 mmol) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.8 g, 9.64 mmol). Stir for 30 minutes.

-

Amine Addition: Add benzylamine (1.0 mL, 9.19 mmol) and a tertiary amine base such as triethylamine (1.5 mL, 10.5 mmol).

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Purification: Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer and concentrate. The crude product can be purified by column chromatography or recrystallization.

Reduction to 2-Cyclobutylethanol

The carboxylic acid functionality can be completely reduced to a primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

Experimental Protocol: Reduction with LiAlH₄

-

Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (0.7 g, 17.5 mmol) in anhydrous diethyl ether or tetrahydrofuran (THF) (30 mL).

-

Addition: Slowly add a solution of 2-cyclobutylacetic acid (1.0 g, 8.76 mmol) in the same anhydrous solvent (10 mL) to the LiAlH₄ suspension at 0 °C. Caution: The reaction is highly exothermic and produces hydrogen gas.

-